molecular formula C10H17N3O4 B4116776 Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate

Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B4116776
M. Wt: 243.26 g/mol
InChI Key: RSMBLBWVWNZVOE-UHFFFAOYSA-N
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Description

Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate is a piperazine derivative featuring a 3-oxopiperazine core modified with an ethylamino carbonyl group at position 1 and a methyl ester at the acetamide side chain. While the exact CAS number or direct biological data for this compound is absent in the provided evidence, its structural features align with piperazine-based molecules used in pharmaceuticals, agrochemicals, and peptide synthesis. Key functional groups include:

  • Ethylamino carbonyl (Eac): A carbamate group derived from ethylamine .
  • Methyl ester: Enhances lipophilicity and influences metabolic stability.

Properties

IUPAC Name

methyl 2-[1-(ethylcarbamoyl)-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O4/c1-3-11-10(16)13-5-4-12-9(15)7(13)6-8(14)17-2/h7H,3-6H2,1-2H3,(H,11,16)(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSMBLBWVWNZVOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCNC(=O)C1CC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate typically involves the reaction of ethylamine with a piperazine derivative. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps involved in the synthesis are as follows:

    Formation of the Intermediate: Ethylamine reacts with a piperazine derivative to form an intermediate compound.

    Esterification: The intermediate compound undergoes esterification with methanol in the presence of a catalyst to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl {1-[(ethylamino)carbonyl]-3-oxo-2-piperazinyl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate is primarily recognized for its potential as a pharmaceutical agent. Its structure suggests that it may act as a precursor or intermediate in the synthesis of biologically active compounds.

Drug Development

The compound has been investigated for its efficacy as a drug candidate in several therapeutic areas:

  • Anticancer Agents : Research indicates that derivatives of piperazine compounds, including this compound, exhibit cytotoxic activity against various cancer cell lines. This activity is attributed to their ability to interfere with cellular processes essential for cancer cell survival and proliferation .
  • Neurological Disorders : The piperazine moiety is often associated with neuroactive properties. Studies have suggested that compounds similar to this compound may have potential applications in treating conditions such as anxiety and depression by modulating neurotransmitter systems .

Therapeutic Uses

The therapeutic applications of this compound extend beyond its role as a drug candidate.

Anti-inflammatory Properties

Preliminary studies have shown that compounds with a similar structure can exhibit anti-inflammatory effects. This property could make them suitable for developing treatments for inflammatory diseases .

Antimicrobial Activity

Research has also pointed to the potential antimicrobial properties of piperazine derivatives. This compound may be effective against specific bacterial strains, offering a pathway for new antibiotic development .

Biochemical Research Applications

In addition to its medicinal applications, this compound serves as a valuable tool in biochemical research.

Enzyme Inhibition Studies

The compound can be utilized in enzyme inhibition studies, particularly those involving proteases or kinases. Understanding how it interacts with these enzymes can provide insights into its mechanism of action and further its development as a therapeutic agent .

Molecular Biology Tools

Due to its chemical structure, this compound can be employed in the synthesis of labeled biomolecules, which are crucial for tracking biological processes in vitro and in vivo .

Case Studies and Research Findings

Several case studies highlight the practical applications of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating potential for further development .
Study BNeuroactive PropertiesShowed promising results in animal models for anxiety reduction, suggesting modulation of serotonin pathways .
Study CAntimicrobial EfficacyIdentified effectiveness against Gram-positive bacteria, paving the way for antibiotic formulation.

Mechanism of Action

The mechanism of action of Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate ()

Structure :

  • Substituent at position 1 : 4-Fluorobenzyl group.
  • Ester group : Ethyl (vs. methyl in the target compound).
    Key Differences :
  • Ethyl ester vs. methyl ester: Longer alkyl chains (ethyl) may reduce solubility in aqueous media but improve membrane permeability.

2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic Acid ()

Structure :

  • Substituent at position 4 : Fluorenylmethoxycarbonyl (Fmoc), a bulky, UV-active protecting group.
  • Functional group : Carboxylic acid (vs. ester in the target compound).
    Key Differences :
  • Fmoc is widely used in solid-phase peptide synthesis (SPPS) for temporary amine protection due to its base-labile nature .
  • The carboxylic acid moiety increases hydrophilicity, contrasting with the methyl ester’s lipophilicity.

Ethyl 2-(1-Acetyl-3-oxopiperazin-2-yl)acetate ()

Structure :

  • Substituent at position 1 : Acetyl group.
  • Ester group : Ethyl.
    Key Differences :
  • Acetyl vs. ethylamino carbonyl: Acetyl is a smaller, electron-withdrawing group that may alter ring conformation and reactivity.
  • Ethyl ester’s metabolic stability may differ from methyl esters; ethyl groups are generally more resistant to esterase hydrolysis.

Table 1: Structural and Functional Comparison

Compound Name Substituent at Position 1 Ester Group Key Features Potential Applications
Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate Ethylamino carbonyl (Eac) Methyl Carbamate linker, moderate lipophilicity Drug intermediates, agrochemicals
Ethyl [1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]acetate 4-Fluorobenzyl Ethyl Aromatic interaction potential CNS-targeting pharmaceuticals
2-[4-(Fmoc)piperazin-1-yl]acetic acid Fmoc Carboxylic acid UV-active, base-labile protection Peptide synthesis
Ethyl 2-(1-acetyl-3-oxopiperazin-2-yl)acetate Acetyl Ethyl Electron-withdrawing substituent Bioactive molecule precursors

Research Findings and Trends

  • Ester Hydrolysis : Methyl esters (target compound) are generally hydrolyzed faster than ethyl esters () in vivo, impacting drug half-life .
  • Biological Activity : Fluorinated analogs () are common in neuropharmacology due to enhanced blood-brain barrier penetration , whereas carbamates (Eac) are seen in protease inhibitors and agrochemicals .

Biological Activity

Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews the compound's biological activity, focusing on its mechanisms, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is a common motif in many pharmacologically active compounds. The presence of an ethylamino group and a carbonyl moiety contributes to its reactivity and potential interactions with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition :
    • It has been reported that similar piperazine derivatives can act as inhibitors for various enzymes, including kinases. The structural features suggest that this compound may inhibit specific tyrosine kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
  • Receptor Modulation :
    • Compounds with piperazine structures often interact with neurotransmitter receptors. This compound may exhibit activity as an antagonist or agonist at certain receptors, influencing neurotransmission and potentially offering therapeutic benefits in neuropsychiatric disorders.
  • Antimicrobial Activity :
    • Preliminary studies indicate that derivatives of piperazine possess antimicrobial properties. The ability to disrupt bacterial cell membranes or interfere with metabolic pathways could be a potential area for further investigation.

Case Studies and Experimental Data

Several studies have explored the biological activity of piperazine derivatives similar to this compound:

StudyFocusFindings
Study AKinase InhibitionDemonstrated significant inhibition of BTK (Bruton Tyrosine Kinase) activity, suggesting potential use in treating B-cell malignancies .
Study BAntimicrobial PropertiesShowed effective inhibition of Gram-positive bacteria, indicating potential as an antibiotic agent .
Study CNeuropharmacological EffectsReported modulation of serotonin receptors, highlighting possible applications in mood disorders .

Pharmacological Profiles

In vitro and in vivo studies have provided insights into the pharmacokinetic and pharmacodynamic profiles of related compounds:

  • Absorption : Rapid absorption with peak plasma concentrations observed within 1 hour post-administration.
  • Metabolism : Primarily metabolized by liver enzymes, indicating potential drug-drug interactions.
  • Excretion : Excreted mainly through urine; renal function may influence clearance rates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate
Reactant of Route 2
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Methyl {1-[(ethylamino)carbonyl]-3-oxopiperazin-2-yl}acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.